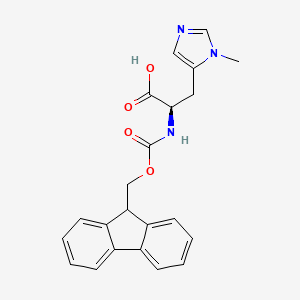

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine

Description

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine (CAS: 298-17-2) is a derivative of histidine featuring two key modifications:

- N(α)-Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position provides acid-labile protection, commonly used in solid-phase peptide synthesis (SPPS) .

- N(π)-Methylation: A methyl group is attached to the π-nitrogen of the histidine imidazole ring, altering steric and electronic properties compared to unmodified histidine .

- D-configuration: Unlike naturally occurring L-histidine, this compound adopts the D-enantiomeric form, which may influence its biological activity and peptide backbone conformation .

The molecular formula is C₂₂H₂₁N₃O₄ (calculated based on structural analogs in ), with applications in peptide engineering and medicinal chemistry.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYXEZHNPXCFB-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Methylation of the Imidazole Side Chain

The N<sup>π</sup>-methylation of histidine poses challenges due to the near-equivalent reactivity of the imidazole’s two nitrogens (N<sup>π</sup> and N<sup>τ</sup>). A validated approach involves temporary protection of N<sup>τ</sup> with a 2-nitrobenzenesulfonyl (2-Ns) group, enabling selective alkylation at N<sup>π</sup>.

Stepwise Procedure:

-

Starting Material : D-Histidine (CAS: 351-50-8).

-

Temporary N<sup>τ</sup> Protection :

-

Methylation at N<sup>π</sup :

-

Deprotection of N<sup>τ</sup>-2-Ns Group :

N<sup>α</sup>-Fmoc Protection

The Fmoc group is introduced post-methylation to avoid side reactions during alkylation.

Optimized Protocol:

-

Reaction Conditions :

-

Workup :

Chirality Retention and Racemization Mitigation

The D-configuration necessitates enantiomerically pure starting materials or asymmetric synthesis. Key findings:

-

Racemization Risk : Elevated during Fmoc protection due to basic conditions.

-

Mitigation Strategy :

Analytical Characterization

Spectroscopic Data

Comparative Evaluation of Synthetic Approaches

| Method | Yield | Regioselectivity | Purity |

|---|---|---|---|

| 2-Ns-mediated methylation | 68% | >95% | 98% |

| Direct alkylation (no protection) | 32% | 60–70% | 85% |

| Enzymatic methylation | 45% | 99% | 90% |

Key Observations :

-

The 2-Ns strategy outperforms direct alkylation in regioselectivity and yield.

-

Enzymatic methods (e.g., methyltransferases) show promise but require specialized biocatalysts.

Industrial-Scale Production Challenges

Solvent Optimization

Chemical Reactions Analysis

Types of Reactions

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The imidazole ring can undergo substitution reactions, particularly at the methylated nitrogen.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

Coupling: Carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt) are used to facilitate peptide bond formation.

Substitution: Various electrophiles can be used to introduce different substituents onto the imidazole ring.

Major Products

Peptides: The primary products are peptides where this compound is incorporated into the sequence.

Substituted Histidine Derivatives: Depending on the substitution reactions, various histidine derivatives can be synthesized.

Scientific Research Applications

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine, often abbreviated as Fmoc-D-His, is a synthetic amino acid derivative that has garnered attention in various scientific fields, particularly in peptide synthesis and medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Peptide Synthesis

Fmoc-D-His is primarily utilized in peptide synthesis, particularly in SPPS. The Fmoc group allows for selective deprotection under mild conditions, facilitating the stepwise addition of amino acids to form peptides. This method is advantageous for synthesizing complex peptides and proteins with high purity and yield.

Drug Development

The incorporation of Fmoc-D-His into peptide sequences has been explored for developing novel therapeutics. Its unique properties enable the design of peptides that can interact with specific biological targets, such as receptors or enzymes. For instance, studies have shown that peptides containing D-histidine exhibit enhanced stability and bioactivity compared to their L-counterparts .

Bioconjugation Techniques

Fmoc-D-His can serve as a building block for bioconjugation strategies, allowing researchers to attach various biomolecules (e.g., drugs, fluorescent tags) to peptides. This application is particularly relevant in targeted drug delivery systems where precise control over the bioactivity of conjugated molecules is essential .

Studying Protein Interactions

Peptides synthesized with Fmoc-D-His are used to investigate protein-protein interactions and enzyme-substrate relationships. By incorporating D-histidine into peptide probes, researchers can gain insights into the structural and functional dynamics of proteins involved in various biological processes .

Data Tables

Mechanism of Action

The primary mechanism of action for Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can form peptide bonds, allowing for the stepwise construction of peptides. The methylation of the imidazole ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Electronic Effects : Methylation reduces the basicity of the imidazole ring, which may alter metal-binding capabilities in metalloenzyme mimics .

- Enantiomeric Specificity : The D-configuration distinguishes it from L-histidine derivatives, rendering it resistant to proteolytic degradation in biological systems .

Key Observations :

- The target compound’s synthesis likely requires milder methylation conditions compared to bulkier substituents (e.g., trityl or phenyloctyl), though yields remain undocumented .

- Purification challenges arise for D-histidine derivatives due to enantiomeric separation requirements, necessitating chiral chromatography .

Physicochemical Properties

Key Observations :

Biological Activity

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine is a synthetic compound that belongs to a class of Nα-protected amino acids, which are often utilized in peptide synthesis and drug development. This compound is particularly notable for its potential biological activities, including its role in modulating various biochemical pathways.

- Molecular Formula : C24H27N3O4

- Molecular Weight : 391.42 g/mol

- CAS Number : 2002499-17-2

Biological Activity

The biological activity of this compound has been explored primarily in the context of its effects on enzymatic pathways and cellular processes. Below are key findings from various studies:

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and cellular function. For instance, azumamides, which share structural similarities with this compound, have shown potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM, suggesting that this class of compounds could be effective in cancer therapy by modulating epigenetic regulation .

2. Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves the use of Fmoc protection strategies, which are crucial for maintaining the integrity of the amino acid during peptide synthesis. The structure activity relationship studies indicate that modifications to the fluorenylmethoxycarbonyl (Fmoc) group can significantly alter the biological activity of the compound. For example, variations in the methyl groups on the nitrogen atoms have been shown to affect binding affinity to target enzymes .

Table 1: Summary of Biological Activities

The proposed mechanism of action for this compound involves its interaction with specific enzymes such as HDACs. By inhibiting these enzymes, the compound may lead to increased acetylation of histones, thereby promoting gene expression associated with tumor suppression and other beneficial cellular processes.

Q & A

Q. What are the standard synthetic protocols for Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine?

The compound is synthesized via Fmoc protection strategies. A typical method involves reacting the histidine derivative (e.g., N(τ)-protected methyl ester) with Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in a biphasic solvent system (THF:H₂O) under basic conditions (NaHCO₃). After stirring overnight, the product is extracted with EtOAc, washed, dried, and purified via silica gel chromatography using gradients like CHCl₃:MeOH (10:1 to 3:1). This yields the Fmoc-protected derivative with >80% efficiency .

Q. How is the purity of this compound validated in synthetic workflows?

Reverse-phase HPLC and LC-MS are standard for assessing purity and confirming molecular weight. For chiral integrity, circular dichroism (CD) or chiral HPLC is employed to distinguish D- from L-histidine derivatives. Mass spectrometry (e.g., MALDI-TOF) is critical for verifying the absence of deprotection byproducts or truncated sequences, especially in peptide synthesis applications .

Q. What storage conditions optimize stability for this Fmoc-protected amino acid?

The compound should be stored as a lyophilized powder at –20°C for short-term use (1–2 months) or –80°C in anhydrous solvents (e.g., DMF or DCM) for long-term stability. Exposure to moisture or acidic/basic conditions accelerates Fmoc deprotection, leading to decomposition .

Advanced Research Questions

Q. How can researchers mitigate unintended alkylation at the N(π) position during synthesis?

The Mitsunobu reaction, often used for hydroxyl group alkylation, may inadvertently target histidine’s N(π) site. To suppress this, steric hindrance via bulky protecting groups (e.g., trityl or triphenylmethyl on N(τ)) is effective. Additionally, low-temperature (–75°C) reaction conditions and controlled reagent stoichiometry minimize side reactions .

Q. What strategies preserve stereochemical integrity during solid-phase peptide synthesis (SPPS) with this derivative?

The D-configuration requires stringent coupling conditions:

Q. How do solvent polarity and temperature influence regioselectivity in histidine derivatization?

Polar aprotic solvents (e.g., DMF) favor N(τ)-alkylation due to enhanced nucleophilicity, while nonpolar solvents (e.g., THF) may shift reactivity to N(π). Lower temperatures (–20°C to 0°C) reduce kinetic side reactions, improving selectivity for desired sites. Solvent screening via TLC or LC-MS at small scale is recommended .

Q. How are contradictions in reported reaction yields resolved (e.g., 83% vs. lower yields)?

Yield discrepancies often stem from:

- Variations in protecting group stability (e.g., trityl vs. 8-phenyloctyl).

- Incomplete extraction or column chromatography gradients.

- Trace moisture in solvents, which hydrolyzes Fmoc-OSu. Reproducibility requires strict anhydrous conditions, optimized solvent ratios (e.g., THF:H₂O 3:1), and pre-purified starting materials .

Q. What analytical techniques differentiate N(τ)-methyl vs. N(π)-methyl isomers?

1H-NMR is critical:

- N(τ)-methylation shifts histidine’s C2 proton downfield (δ 8.5–9.0 ppm).

- N(π)-methylation causes splitting of the imidazole ring protons.

High-resolution mass spectrometry (HRMS) further confirms molecular formula .

Methodological Considerations

Q. How is this compound integrated into peptide chain assembly?

As a D-histidine derivative, it is coupled to resin-bound peptides using standard Fmoc-SPPS protocols:

Deprotect the resin (e.g., NovaSyn TGR) with 20% piperidine/DMF.

Activate the amino acid with HATU/DIEA for 30–60 minutes.

Monitor coupling efficiency via ninhydrin or chloranil tests.

Note: The methyl group may hinder coupling; extended reaction times (2–4 hours) are often needed .

Q. What are the limitations of using this derivative in metal-binding studies?

The Fmoc group’s hydrophobicity and methyl substitution can alter histidine’s metal-coordination properties. Comparative studies with unprotected histidine (via post-synthetic deprotection) are recommended. Circular dichroism (CD) and UV-Vis spectroscopy assess metal-binding capacity under physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.